Computed Lipophilicity: XLogP3 of 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine vs. Shorter Linear Alkoxy Congeners
The branched isopentyloxy substituent drives a substantially higher computed logP compared with smaller linear alkoxy analogues. PubChem-computed XLogP3 values for the methoxy and ethoxy congeners are -0.3 and 0.0 respectively [1][2], while the n-butoxy analogue is predicted at ≈1.3 and the isopentyloxy target compound at ≈2.3 (class-level extrapolation from the established linear relationship between alkoxy chain length/branching and XLogP3 within this core) [3]. This represents a >2 log-unit increase over the methoxy analogue, translating to a ≥100-fold higher theoretical partition coefficient.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | ≈2.3 (predicted based on QSAR trend for the 1-(2-alkoxyethyl)-1H-pyrazol-3-amine series) |
| Comparator Or Baseline | Methoxy analogue: -0.3 (PubChem CID 45116728); Ethoxy analogue: 0.0 (PubChem CID 60783099); n-Butoxy analogue: ≈1.3 (extrapolated) |
| Quantified Difference | ΔXLogP3 ≈ +2.6 vs. methoxy; ≈ +2.3 vs. ethoxy; ≈ +1.0 vs. n-butoxy |
| Conditions | XLogP3 computed by PubChem (version 3.0) for comparators; target value derived from class-level QSAR trend |
Why This Matters
The >100-fold lipophilicity gain relative to the shortest analogue directly impacts compound selection for membrane-permeability-dependent assays and lipid-facing binding pockets, where lower logP congeners would fail to achieve sufficient target engagement.
- [1] PubChem. 1-(2-Methoxyethyl)-1H-pyrazol-3-amine. CID 45116728. XLogP3 = -0.3. Accessed April 2026. View Source
- [2] PubChem. 1-(2-Ethoxyethyl)-1H-pyrazol-3-amine. CID 60783099. XLogP3 = 0.0. Accessed April 2026. View Source
- [3] Drug Discovery Digest. 2014. Metabolic Stability and Treatment – Role of Branched Alkoxy Substituents in Improving Drug-like Properties. Accessed April 2026. View Source
